![molecular formula C26H20N4O2 B2955450 N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-22-5](/img/structure/B2955450.png)

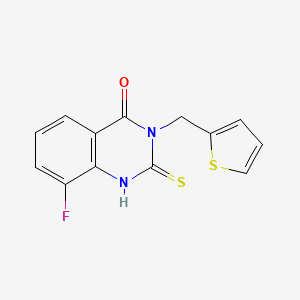

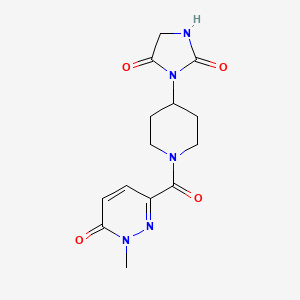

N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound. It is related to a class of compounds that have been studied for their potential antitumor activities . It’s also related to a compound that has been studied for its inhibitory effect on inducible nitric oxide synthase (iNOS), a protein involved in immune response .

Synthesis Analysis

The synthesis of related compounds involves several steps, including Pd-catalyzed C-N cross-coupling . Another synthesis method involves reacting thiouracil with N-(2-chloroethyl) morpholine hydrochloride in the presence of anhydrous potassium carbonate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzodioxol group is a key structural feature . The compound also contains a pyrrolo[2,3-d]pyrimidin ring .Applications De Recherche Scientifique

Cancer Therapeutics

This compound has shown potential in the field of oncology as a therapeutic agent. It is a derivative of amuvatinib, which is known to inhibit mitochondria and kill tumor cells under glucose starvation . This characteristic is particularly valuable because glucose levels inside solid tumors are often low, forcing tumor cells to adapt their metabolism . By targeting these pathways, the compound can be used to develop new cancer treatments, especially for tumors that experience glucose starvation.

Mitochondrial Dysfunction

The compound has been found to inhibit mitochondrial membrane potential . This application is significant in the study of diseases where mitochondrial dysfunction plays a role, such as neurodegenerative diseases, metabolic syndromes, and certain types of cancer. Research in this area could lead to the development of drugs that target mitochondrial pathways.

Computational Chemistry

In computational chemistry, the compound can be used to model interactions with various biological targets. The Chemical Computing Group (CCG) uses technology like this to discover new therapeutics and consumer goods . This compound could be part of a library used for high-throughput screening to identify new drug candidates.

Synthetic Lethality

The concept of synthetic lethality can be explored with this compound, as it has been shown to be effective in killing tumor cells that are dependent on mitochondria under glucose starvation conditions . This approach can be used to identify genetic interactions where two genes are non-lethal when silenced individually but lethal when silenced together.

Drug Repurposing

Given its structural similarity to known therapeutic agents, this compound could be investigated for drug repurposing opportunities. ChemDiv’s research into drug discovery and development often involves the repurposing of compounds to treat various diseases .

Molecular Operating Environment (MOE) Applications

The compound can be integrated into MOE applications, which are used by medicinal chemists and computational chemists for drug discovery processes . Its properties could be analyzed in silico for interactions with biological macromolecules, aiding in the design of new drugs with improved efficacy and safety profiles.

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O2/c1-3-7-19(8-4-1)21-15-30(20-9-5-2-6-10-20)26-24(21)25(28-16-29-26)27-14-18-11-12-22-23(13-18)32-17-31-22/h1-13,15-16H,14,17H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTWHSCZHBOBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CN(C4=NC=N3)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)

![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955375.png)

![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)

![3-[3-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2955385.png)

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2955387.png)

![2-(4-Ethoxyphenyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2955389.png)